molecular formula C25H19FN2O5 B3018343 methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 474002-07-8

methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

Cat. No. B3018343
CAS RN: 474002-07-8
M. Wt: 446.434
InChI Key: APARKEVXSWZVIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was achieved by reacting methyl-4-formylbenzoate with phenylhydrazine . Another example is the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, which was developed through acyl chlorination, condensation, and cyclization . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds can be investigated using density functional theory (DFT), as demonstrated in the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . Single crystal X-ray diffraction techniques are also employed to elucidate the structure of compounds, which could be applicable to the compound of interest for determining its precise molecular geometry.

Chemical Reactions Analysis

The reactivity of compounds can be explored through various chemical descriptors and analyses. For instance, the global chemical reactivity descriptors and natural population analysis (NPA) were used to study the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in different solvent media . Similar analyses could be conducted for the compound of interest to understand its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds, such as their thermodynamic and non-linear optical (NLO) properties, can be assessed using computational methods . The solubility, melting point, and other relevant physical properties are crucial for practical applications and can be predicted or measured experimentally.

Case Studies

While no specific case studies are mentioned in the provided papers, the synthesis and characterization of similar compounds offer valuable precedents. For example, the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate and its identification as a tubulin polymerization inhibitor highlights the potential biological activity of such compounds . This suggests that the compound of interest could also be evaluated for biological activities, leading to potential pharmaceutical applications.

Scientific Research Applications

Synthesis and Mesomorphic Properties

Methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate and related compounds are involved in the design and synthesis of materials with specific mesomorphic properties. For instance, studies on chiral benzoates and fluorobenzoates with direct smectic antiferroelectric phase to isotropic phase transitions highlight their potential in creating materials with low melting points and specific phase behaviors, such as antiferroelectric smectic phases with direct transitions to isotropic phases, useful in liquid crystal technology (Milewska et al., 2015).

Transformation Mechanisms

The transformation of phenol to benzoate via para-carboxylation using fluorinated analogues has been explored to understand the mechanism behind this conversion. This research provides insights into environmental and industrial processes involving phenol degradation and highlights the role of fluorinated compounds in facilitating these transformations (Genthner et al., 1989).

Electrochemical and Spectroelectrochemical Characterisation

Compounds similar to the this compound have been synthesized and characterized for their electrochemical properties. For example, the synthesis and characterization of magenta polypyrrole derivatised with Methyl Red azo dye showcase their potential applications in pH sensors due to their specific electrochromic properties (Almeida et al., 2017).

Crystal Structure and DFT Studies

The molecular structure, crystallography, and theoretical studies of compounds with similar complexity have been conducted to understand their physical and chemical properties better. For example, the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate revealed insights into their conformational behavior and physicochemical properties, crucial for designing new materials with desired functionalities (Huang et al., 2021).

Antitumor Activity

The synthesis and evaluation of fluorinated benzothiazoles, including studies on their cytotoxic effects in vitro, underscore the potential of such compounds in pharmaceutical applications, particularly in the development of new anticancer agents (Hutchinson et al., 2001).

properties

IUPAC Name

methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O5/c1-32-25(31)16-9-13-18(14-10-16)27-23(29)20-21(15-7-11-17(26)12-8-15)28(33-22(20)24(27)30)19-5-3-2-4-6-19/h2-14,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APARKEVXSWZVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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